3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves multiple steps One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with isocyanatesThe final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperazine and morpholine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the ketone group would yield an alcohol .
Scientific Research Applications
3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities with the piperazine and methoxyphenyl moieties.
Triazole-pyrimidine hybrids: These compounds have similar pharmacological properties and are studied for their neuroprotective and anti-inflammatory effects.
Uniqueness
What sets 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of functional groups, which may confer distinct pharmacological properties and make it a valuable candidate for further research and development .
Properties
Molecular Formula |
C29H37N5O4S |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C29H37N5O4S/c1-37-24-9-6-22(7-10-24)31-13-15-33(16-14-31)27(35)5-3-2-4-12-34-28(36)25-21-23(32-17-19-38-20-18-32)8-11-26(25)30-29(34)39/h6-11,21H,2-5,12-20H2,1H3,(H,30,39) |
InChI Key |
MQDZRZRAAGVCGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.